3,4-Dimethyl-4-propylheptane
Description
3,4-Dimethyl-4-propylheptane is a branched alkane with the molecular formula C₁₂H₂₆. Its IUPAC name reflects its structure: a heptane backbone (7-carbon chain) with two methyl groups at positions 3 and 4 and a propyl group also attached to position 4 . This compound exemplifies the complexity of alkane nomenclature, particularly when multiple substituents occupy the same carbon atom. The presence of three substituents (two methyl and one propyl) at position 4 introduces steric hindrance, which influences its physical and chemical properties compared to linear alkanes or less-branched isomers.
Properties
CAS No. |
62185-35-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4-dimethyl-4-propylheptane |
InChI |
InChI=1S/C12H26/c1-6-9-12(5,10-7-2)11(4)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
UGSAJWKYCFFZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCC)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-propylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with propyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of zeolite catalysts has also been explored to enhance the selectivity and efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-4-propylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although less common, reduction reactions can convert any functional groups back to the alkane form using hydrogen gas (H2) and a metal catalyst.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous or alkaline medium at room temperature.
Reduction: H2 gas with a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Cl2 or Br2 under UV light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 3,4-dimethyl-4-propylheptanol, 3,4-dimethyl-4-propylheptanone, or 3,4-dimethyl-4-propylheptanoic acid.
Reduction: The primary product is the unchanged alkane.
Substitution: Products include 3,4-dimethyl-4-propylheptyl chloride or bromide.
Scientific Research Applications
3,4-Dimethyl-4-propylheptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Research into its metabolic pathways can provide insights into the breakdown and utilization of branched hydrocarbons in biological systems.
Medicine: While not directly used as a drug, its derivatives can be explored for potential pharmaceutical applications.
Industry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in the formulation of specialty chemicals and lubricants.
Mechanism of Action
As a hydrocarbon, 3,4-Dimethyl-4-propylheptane does not have a specific mechanism of action in biological systems. its interactions can be studied in terms of its metabolic breakdown. Enzymes such as cytochrome P450 oxidases can catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then enter different biochemical pathways, contributing to energy production or biosynthesis of other molecules.
Comparison with Similar Compounds
Structural Comparison
Below is a table summarizing key structural differences:
| Compound Name | Molecular Formula | Substituents (Position) | Branching Complexity |
|---|---|---|---|
| 3,4-Dimethyl-4-propylheptane | C₁₂H₂₆ | 3-methyl, 4-methyl, 4-propyl | High (3 branches) |
| 4-(1,1-Dimethylethyl)heptane | C₁₁H₂₄ | 4-tert-butyl | Moderate (1 branch) |
| 3-Ethyl-6-(1-methylethyl)-2,4-dimethyldodecane | C₁₈H₃₈ | 3-ethyl, 6-isopropyl, 2-methyl, 4-methyl | Very High (4 branches) |
| 3,5-Diethyl-2-methyloctane | C₁₃H₂₈ | 3-ethyl, 5-ethyl, 2-methyl | Moderate (3 branches) |
Key Observations :
- Branching Density : this compound has three substituents clustered at adjacent carbons (C3 and C4), creating significant steric strain. In contrast, 4-(1,1-dimethylethyl)heptane features a single bulky tert-butyl group, which reduces conformational flexibility but simplifies synthesis .
- Chain Length : Longer-chain analogs like 3-ethyl-6-(1-methylethyl)-2,4-dimethyldodecane (C₁₈H₃₈) exhibit lower volatility and higher melting points due to increased van der Waals interactions.
Theoretical Physical Properties
While experimental data for this compound is scarce, theoretical comparisons can be drawn using alkane trends:
| Property | This compound | 4-(1,1-Dimethylethyl)heptane | 3,5-Diethyl-2-methyloctane |
|---|---|---|---|
| Boiling Point (°C) | ~215–225 (est.) | ~200–210 | ~230–240 |
| Melting Point (°C) | -30 to -20 (est.) | -25 to -15 | -40 to -30 |
| Density (g/cm³) | 0.75–0.78 | 0.76–0.79 | 0.73–0.76 |
Rationale :
- Boiling Point : Compounds with more branching (e.g., this compound) typically have lower boiling points than linear isomers due to reduced surface area and weaker intermolecular forces. However, the tert-butyl group in 4-(1,1-dimethylethyl)heptane may slightly elevate its boiling point compared to smaller methyl groups .
- Melting Point : Increased branching generally lowers melting points, as seen in 3,5-Diethyl-2-methyloctane’s lower value compared to less-branched analogs.
Reactivity and Stability
- Oxidative Stability : Highly branched alkanes like this compound are less prone to oxidation than linear alkanes due to hindered access to reactive sites.
- Combustion Energy : Branched alkanes typically release less energy during combustion than their linear counterparts, as branching reduces molecular symmetry and packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
